molecular formula C18H17F2N5O2 B10959741 5-cyclopropyl-7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10959741
M. Wt: 373.4 g/mol
InChI Key: ZMDYYJXZFLCNAO-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of difluoromethyl and cyclopropyl groups in the structure enhances its pharmacokinetic properties, making it a compound of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of aminopyrazoles with various carbonyl compounds. One common method involves the reaction of 3,4-disubstituted 5-aminopyrazoles with asymmetric 1,3-dicarbonyl compounds in the presence of acetic acid, leading to the formation of the pyrazolo[1,5-a]pyrimidine core . The difluoromethyl group is introduced via a radical process, which is crucial for the functionalization of the heterocyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of trifluoroacetic acid as a solvent has been reported to facilitate the regioselective formation of the desired product . Additionally, the process may include purification steps such as recrystallization or chromatography to achieve the required quality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.

    Indiplon: Another sedative agent with structural similarities.

    Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.

Uniqueness

The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. The presence of the difluoromethyl group enhances its metabolic stability, while the cyclopropyl group contributes to its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C18H17F2N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(2,4-dimethyl-6-oxopyridin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H17F2N5O2/c1-9-5-10(2)24(15(26)6-9)23-18(27)12-8-21-25-14(16(19)20)7-13(11-3-4-11)22-17(12)25/h5-8,11,16H,3-4H2,1-2H3,(H,23,27)

InChI Key

ZMDYYJXZFLCNAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4

Origin of Product

United States

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